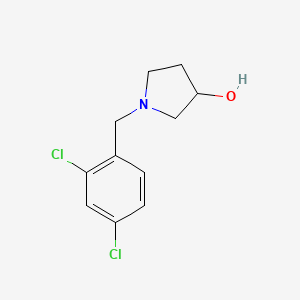

1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol

説明

1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . It is also suggested that it may target the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane .

Mode of Action

The mode of action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . When targeting ANT, it acts as a hexokinase (HK) inducer and induces a conformational change in the ANT, leading to mitochondrial channel formation .

Biochemical Pathways

Its antiseptic properties suggest that it may interfere with the metabolic processes of bacteria and viruses, thereby inhibiting their growth and replication .

Pharmacokinetics

It is known that it is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .

Result of Action

The result of the action of this compound is the elimination of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of these infections, such as sore throat .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its antiseptic activity . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity .

生物活性

1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a compound that has attracted significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂Cl₂N₁O, with a molecular weight of approximately 246.13 g/mol. The compound features a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group. The presence of the dichlorobenzyl moiety enhances its lipophilicity, potentially improving bioavailability in biological systems.

Research indicates that this compound interacts with various molecular targets, possibly modulating enzyme or receptor activity. Preliminary studies suggest that it may influence neurotransmitter systems or other cellular pathways, although the exact mechanisms remain under investigation.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could bind to neurotransmitter receptors, affecting signaling pathways.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Its structure suggests potential efficacy against various pathogens due to the presence of the dichlorobenzyl group.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 μg/mL | |

| Escherichia coli | 12.5 μg/mL |

These results indicate that the compound exhibits varying degrees of activity against different bacterial strains.

Neuropharmacological Effects

Emerging studies suggest that this compound may have neuropharmacological effects. For instance, it has been shown to alter anandamide levels in neuronal cells and mouse brains when administered at specific doses . This modulation of endocannabinoid levels could have implications for anxiety and mood disorders.

Case Studies

Case Study 1: Neuropharmacological Assessment

In a study assessing the effects of this compound on emotional behavior in mice, researchers found that doses as low as 30 mg/kg led to significant behavioral changes. These findings suggest potential applications in treating anxiety-related disorders .

Case Study 2: Enzyme Interaction Studies

A series of experiments aimed at elucidating the interaction between this compound and specific enzymes revealed that it could act as a potent inhibitor of certain metabolic pathways. For example, it was shown to inhibit NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) activity significantly .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol | Same structure but different chirality | Potentially different biological activity |

| 1-(3-Chlorobenzyl)-pyrrolidin-3-ol | Chlorine atom at a different position | May exhibit different receptor interactions |

| 1-(Phenyl)-pyrrolidin-3-ol | No halogen substitution | Simpler structure; less biological activity |

This comparison highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

科学的研究の応用

Chemistry

1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound may possess biological activities , particularly antimicrobial and antiviral properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Medicine

The compound is under investigation for its potential as a therapeutic agent for various diseases. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in treating conditions related to microbial infections and possibly other health issues.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes, showcasing its versatility beyond laboratory settings.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays have indicated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, highlighting its potential as an antibacterial agent.

Antiviral Activity

Investigations into the antiviral properties of this compound are ongoing. Its structural characteristics suggest it may interfere with viral replication mechanisms, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

Several studies have provided insights into the biological activity and potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the MIC against various bacterial strains, demonstrating significant antibacterial activity compared to standard antibiotics.

- Mechanistic Insights : Pharmacokinetic simulations have shed light on how this compound is metabolized in vivo, contributing to understanding its therapeutic potential.

特性

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZKXAKTSOBSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。